N-Hydroxyphentermine

Description

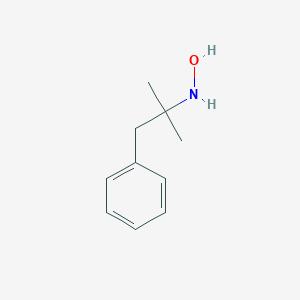

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,11-12)8-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFVZWRUMOUGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191791 | |

| Record name | N-Hydroxyphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38473-30-2 | |

| Record name | N-Hydroxyphentermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038473302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxyphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biotransformation Pathways and Enzymology of N Hydroxyphentermine

N-Hydroxylation of Phentermine to N-Hydroxyphentermine

The conversion of phentermine to this compound is a primary metabolic route. pharmacompass.comnih.govdrugbank.com This N-oxidation reaction is a crucial event in the body's processing of the parent compound. pharmacompass.comtandfonline.comnih.gov

Cytochrome P450 Enzyme System Involvementdrugbank.comnih.govnih.govcorteverde.com.conih.govdrugbank.comuniroma1.it

The N-hydroxylation of phentermine is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases. nih.govcorteverde.com.conih.govcapes.gov.br Studies using liver microsomal preparations have confirmed the involvement of this system in the oxidation of phentermine to its N-hydroxy metabolite. nih.govcapes.gov.brresearchgate.net The reaction is dependent on the presence of both cytochrome P450 and NADPH-cytochrome P450 reductase. nih.govresearchgate.net

Research has pinpointed several specific cytochrome P450 isoforms responsible for the N-hydroxylation of phentermine. Notably, CYP3A4 has been identified as a primary enzyme in this metabolic pathway. nih.govnih.gov In addition to human CYP3A4, studies in animal models have implicated other isoforms. For instance, in rabbits, reconstituted systems with purified cytochrome P-450 from phenobarbital-induced animals have demonstrated the capacity to oxidize phentermine to this compound. nih.gov While direct mentions of CYP2D6 and CYP2B4 in the N-hydroxylation of phentermine are less common in the provided context, the involvement of multiple P450 isoforms is a recognized phenomenon in drug metabolism. nih.gov

Table 1: Key Cytochrome P450 Isoforms in Phentermine Metabolism

| Enzyme | Role in Phentermine Metabolism | Species Studied |

|---|---|---|

| CYP3A4 | Primary metabolizer of phentermine, involved in N-hydroxylation. nih.govnih.gov | Human nih.govnih.gov |

| CYP2D6 | Implicated in the biotransformation of phentermine. corteverde.com.co | Not specified |

| Rabbit Liver P450 | Catalyzes the N-oxidation of phentermine. nih.gov | Rabbit nih.gov |

The activity of the cytochrome P450 enzymes involved in phentermine's N-hydroxylation can be significantly altered by various inducers and inhibitors. For example, pretreatment with phenobarbital (B1680315), a known enzyme inducer, has been shown to increase the reduction of this compound back to phentermine in rats, suggesting an induction of the involved P450 systems. nih.gov

Conversely, inhibitors can decrease the rate of metabolism. Studies have shown that the N-hydroxylation of phentermine in rabbit liver microsomes is inhibited by SKF 525-A and carbon monoxide, both of which are known inhibitors of cytochrome P450 enzymes. capes.gov.brnih.gov Octylamine has also been shown to inhibit the reaction. nih.gov Furthermore, phentermine itself has been found to inhibit monoamine oxidase (MAO), specifically MAO-A. researchgate.net

Table 2: Effects of Inducers and Inhibitors on Phentermine Metabolism

| Compound | Effect | Enzyme System | Species |

|---|---|---|---|

| Phenobarbital | Inducer (increases reduction of this compound) nih.gov | Cytochrome P450 nih.gov | Rat nih.gov |

| SKF 525-A | Inhibitor of N-hydroxylation capes.gov.br | Cytochrome P450 capes.gov.br | Rabbit capes.gov.br |

| Carbon Monoxide | Inhibitor of N-hydroxylation and reduction capes.gov.brnih.gov | Cytochrome P450 capes.gov.brnih.gov | Rabbit, Rat capes.gov.brnih.gov |

| Octylamine | Inhibitor of N-hydroxylation nih.gov | Cytochrome P450 nih.gov | Rabbit nih.gov |

Role of NADPH and NADPH-Cytochrome P450 Reductase in N-Oxidationdrugbank.comuniroma1.it

The N-oxidation of phentermine is an NADPH-dependent process. nih.govresearchgate.net This means that the reaction requires the presence of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a source of electrons. researchgate.net These electrons are transferred to the cytochrome P450 enzyme by another crucial component, NADPH-cytochrome P450 reductase. nih.govwikipedia.org Reconstituted systems containing both purified cytochrome P-450 and NADPH-cytochrome P450 reductase have successfully demonstrated the ability to catalyze the N-hydroxylation of phentermine, confirming the essential role of both components in this metabolic step. nih.govresearchgate.net

Subsequent Metabolic Transformations of this compound

Following its formation, this compound can undergo further metabolic changes, including reduction back to the parent compound.

Reduction of this compound to Phenterminenih.govnih.govnih.gov

A notable subsequent metabolic pathway for this compound is its reduction back to phentermine. pharmacompass.comtandfonline.comnih.gov This reductive process has been observed in liver microsomes from various species, including rats, guinea pigs, and rabbits. nih.gov This reaction is also dependent on an NADPH-generating system and is sensitive to inhibition by oxygen and carbon monoxide. nih.gov In rats, pretreatment with phenobarbital has been shown to enhance this reduction, indicating the involvement of an inducible cytochrome P450 system. nih.gov This metabolic recycling pathway, where the metabolite is converted back to the parent drug, can contribute to a longer duration of action for phentermine. pharmacompass.com

Conjugation Pathways of this compound (e.g., Glucuronide Conjugation)

This compound, a significant metabolite of phentermine, can undergo Phase II conjugation reactions, a key pathway for increasing water solubility and facilitating excretion. One of the primary conjugation pathways is glucuronidation, where glucuronic acid is attached to the hydroxylamine (B1172632) moiety. hyphadiscovery.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs). hyphadiscovery.com

In studies with rabbits, a significant portion of administered this compound is excreted as a conjugate. Following intraperitoneal injection of this compound in rabbits, 36% of the dose was recovered in the urine as conjugated this compound. nih.govtandfonline.com This indicates that conjugation is a major metabolic route for this compound in this species. nih.govtandfonline.com The N-glucuronide conjugates of certain compounds can be resistant to cleavage by β-glucuronidase, an enzyme that typically hydrolyzes glucuronide bonds. nih.gov For instance, the glucuronic acid conjugates of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) metabolites were found to be insusceptible to enzymatic hydrolysis by β-glucuronidase, suggesting they are N-glucuronides. nih.gov However, chemical hydrolysis using agents like hydrazine (B178648) hydrate (B1144303) can effectively cleave these N-glucuronide bonds. nih.gov

It is important to note that the extent of N-glucuronidation can exhibit significant interspecies variability. hyphadiscovery.com For example, N-glucuronidation rates in humans are often much higher than in animal models, largely attributed to the activity of specific UGT isoforms such as UGT1A4 and UGT2B10. hyphadiscovery.com While phentermine itself undergoes minimal conjugation, its N-hydroxylated metabolite is a key substrate for this pathway. pharmacompass.comdrugbank.comnih.gov

Oxidative Metabolism of this compound to Nitro Compounds

The biotransformation of this compound extends beyond conjugation to include further oxidative metabolism, culminating in the formation of nitro compounds. annualreviews.orgnih.gov This multi-step process involves the sequential oxidation of the nitrogen atom.

Involvement of Superoxide (B77818) and Hydroperoxy Radicals in Oxidation Mechanism

The oxidation of this compound is not a direct action of cytochrome P-450 but rather involves reactive oxygen species generated by the enzyme system. nih.govnih.gov this compound acts as an uncoupler of the cytochrome P-450 cycle, leading to the production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govnih.gov

Superoxide itself is the species that oxidizes this compound to a nitroxide radical. nih.govresearchgate.net This is supported by the fact that superoxide dismutase, an enzyme that scavenges superoxide, inhibits the conversion of this compound to MPPNO. nih.gov The subsequent oxidation of MPPNO to MPPNO2 can then be carried out by either O₂ or hydroperoxy radicals (HOO·). annualreviews.orgnih.gov

Mechanistic Studies on Hydrogen Atom Abstraction Pathways

The precise mechanism by which superoxide oxidizes this compound has been a subject of investigation. Two primary mechanisms have been considered: proton abstraction and hydrogen atom abstraction. nih.gov Stoichiometric and oxygen evolution studies have provided evidence favoring the hydrogen atom abstraction pathway. nih.gov In this proposed mechanism, the superoxide radical abstracts a hydrogen atom from the hydroxyl group of this compound. nih.govnih.gov This process is a key step in the formation of the nitroxide radical intermediate. nih.gov Hydrogen atom transfer (HAT) is a recognized class of chemical reactions where a neutral hydrogen atom is removed from a substrate by another molecule, often a radical. wikipedia.org

Species-Specific Variations in this compound Metabolism

The metabolism of this compound, and its parent compound phentermine, exhibits notable variations across different species. psu.edudoi.orgresearchgate.net These differences can be observed in both the primary N-oxidation pathways and the subsequent reduction and conjugation reactions.

For instance, the N-hydroxylation of phentermine is most prominent in rabbits, followed by guinea pigs and then rats. psu.edu In rabbits, N-oxidation is the major metabolic pathway for phentermine, with N-oxidized products accounting for a substantial portion of the excreted dose. nih.govtandfonline.com Following administration of phentermine to rabbits, 28% of the dose was excreted as this compound and 32% as conjugated this compound. nih.govtandfonline.com

In contrast, rats exhibit a different metabolic profile. While N-oxidation does occur, p-hydroxylation to form para-hydroxyphentermine is a more dominant pathway in this species. pharmacompass.com Studies on the reduction of this compound have been conducted using liver microsomes from rats, guinea pigs, and rabbits, revealing differences in the enzyme systems involved. doi.org In rats, the reduction of this compound back to phentermine is influenced by phenobarbital pretreatment, suggesting the involvement of inducible cytochrome P-450 isozymes. doi.orgresearchgate.net

These species-specific differences highlight the importance of considering the animal model when studying the metabolism of this compound. The variations in enzyme activity and pathway preference can significantly impact the metabolic fate and pharmacokinetic profile of the compound.

Table of Findings on Species-Specific Metabolism of this compound

| Species | Primary Metabolic Pathways of Phentermine/N-Hydroxyphentermine | Key Findings |

|---|---|---|

| Rabbit | Major: N-oxidation (hydroxylation and conjugation) nih.govtandfonline.com | This compound and its conjugate are major urinary metabolites. nih.govtandfonline.com |

| Rat | Dominant: p-hydroxylation; also N-oxidation and reduction pharmacompass.comdoi.orgnih.gov | This compound reduction is inducible by phenobarbital. doi.orgresearchgate.net |

| Guinea Pig | N-oxidation observed psu.edu | N-hydroxylating activity is intermediate between rabbit and rat. psu.edu |

| Mouse | Reduction of N-hydroxyamphetamine to amphetamine is extensive nih.gov | Para-hydroxylation is also a common metabolic route. nih.gov |

| Human | N-oxidation, p-hydroxylation, and conjugation drugbank.comnih.gov | N-glucuronidation rates are generally higher than in animal models. hyphadiscovery.com |

Table of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | MPPNHOH, NOHP |

| Phentermine | |

| 2-Methyl-2-nitroso-1-phenylpropane | MPPNO, NOP |

| 2-Methyl-2-nitro-1-phenylpropane (B1228552) | MPPNO₂, NO₂P |

| Superoxide | O₂⁻ |

| Hydroperoxy radical | HOO· |

| Hydrogen peroxide | H₂O₂ |

| Glucuronic acid | |

| UDP-glucuronosyltransferase | UGT |

| Cytochrome P-450 | |

| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | PhIP |

Pharmacological and Biological Activity Investigations of N Hydroxyphentermine

Exploration of Intrinsic Biological Activity

N-Hydroxyphentermine, a metabolite of phentermine, has been the subject of investigations to determine its own inherent biological activities. tandfonline.comchemicalbook.com Studies suggest that some of the pharmacological effects observed after the administration of phentermine could be mediated by this N-oxidized product. tandfonline.com

In Vitro Studies on Cellular Proliferation and Apoptosis

Recent in vitro research has highlighted the potential of this compound as a potent agent in oncology by demonstrating its effects on cancer cell growth and survival. biosynth.comcymitquimica.com

Inhibition of Kinase and Protein Activity in Cancer Cell Lines

This compound has been identified as an inhibitor of kinases and other proteins that are integral to the proliferation and survival of cancer cells. biosynth.com The inhibition of these molecular targets is a key mechanism through which the compound exerts its anti-cancer effects. biosynth.comnih.govmdpi.com Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a common feature in many cancers, making them a primary focus for targeted therapies. nih.govplos.org By interfering with the activity of these essential proteins, this compound can disrupt the signaling pathways that drive uncontrolled cell division and resistance to cell death. biosynth.commdpi.com

Potency as an Inhibitor of Human Cancer Cell Growth

Studies have established this compound as a potent inhibitor of human cancer cell growth, capable of inducing apoptosis, or programmed cell death. biosynth.comcymitquimica.com This pro-apoptotic activity is a critical attribute for an anti-cancer agent, as it leads to the elimination of malignant cells. nih.govmdpi.com The compound's ability to inhibit cell proliferation and induce apoptosis has been observed in various cancer cell lines, suggesting a broad potential for application in oncology. biosynth.comnih.gov The effectiveness of this compound in these preclinical settings positions it as a promising candidate for further development in cancer therapeutics. biosynth.comsciencedaily.com

Interactions with Cytochrome P450 Systems and Reactive Oxygen Species Generation

This compound exhibits complex interactions with the cytochrome P450 (CYP) enzyme system, leading to the generation of reactive oxygen species (ROS). annualreviews.org This interaction is characterized by the uncoupling of the CYP catalytic cycle. annualreviews.org

Uncoupling of Cytochrome P450 System to Generate Superoxide (B77818) and Hydrogen Peroxide

Investigations have revealed that this compound can uncouple the cytochrome P450 system. annualreviews.org This uncoupling process disrupts the normal mono-oxygenation reaction, leading to the release of reactive oxygen species such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂). annualreviews.orgresearchgate.net The generation of these species is a result of the incomplete reduction of oxygen during the CYP catalytic cycle. researchgate.net Specifically, this compound has been shown to increase the levels of hydrogen peroxide generated by liver microsomes in the presence of NADPH. researchgate.net The superoxide anion generated can then further oxidize this compound to its corresponding nitroso and subsequently nitro compound. annualreviews.orgnih.gov This uncoupling of the CYP system and the resultant production of ROS highlight a significant biochemical activity of this compound. annualreviews.orgkarger.com

Contrasting Effects with Related N-Hydroxylamines on Reactive Oxygen Species Production

Research into the metabolic pathways of this compound (NOHP) has revealed significant differences in its interaction with the cytochrome P-450 enzyme system compared to structurally similar N-hydroxylamines, such as N-hydroxyamphetamine (NOHA). These differences have a profound impact on the generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).

Studies utilizing rat liver microsomes have demonstrated that NOHP and NOHA elicit opposing effects on the production of H₂O₂. nih.gov In microsomal incubations, NOHP leads to an increase in H₂O₂ levels. nih.gov This phenomenon is attributed to NOHP acting as an uncoupler of the cytochrome P-450 system. nih.govannualreviews.org The uncoupling process disrupts the normal catalytic cycle of the enzyme, leading to the release of partially reduced oxygen species, namely superoxide radicals. annualreviews.orgnih.gov This superoxide then rapidly dismutates to form hydrogen peroxide, accounting for the observed increase. nih.govnih.gov The oxidation of NOHP itself is mediated by this generated superoxide, leading to the formation of 2-methyl-2-nitroso-1-phenylpropane as an intermediate, which is then further oxidized to 2-methyl-2-nitro-1-phenylpropane (B1228552). nih.govnih.gov

In stark contrast, NOHA causes a significant decrease in the generation of H₂O₂ in the same microsomal systems. nih.gov This is because NOHA acts as a potent inhibitor of the cytochrome P-450 enzyme. nih.govannualreviews.org Its inhibitory action is a result of its ability to form a stable metabolic intermediate (MI) complex with the heme iron of the cytochrome P-450 enzyme. nih.govannualreviews.orgnih.gov This complex formation effectively blocks the enzyme's normal function, including any residual oxidase activity that would produce ROS. annualreviews.org

These distinct mechanisms—uncoupling by NOHP versus inhibition by NOHA—highlight how subtle differences in the chemical structures of these related arylalkylhydroxylamines can lead to substantially different interactions with crucial enzyme systems and, consequently, divergent effects on cellular oxidative stress. nih.gov

Table 1: Comparative Effects of this compound and N-Hydroxyamphetamine on H₂O₂ Production in Liver Microsomes

| Compound | Effect on H₂O₂ Levels | Mechanism of Action on Cytochrome P-450 |

| This compound (NOHP) | Increase nih.gov | Uncoupler nih.govannualreviews.org |

| N-Hydroxyamphetamine (NOHA) | Decrease nih.gov | Inhibitor (forms metabolic intermediate complex) nih.govannualreviews.org |

Implications for Long-Term Pharmacological and Physiological Effects

The contrasting abilities of this compound and related N-hydroxylamines to modulate reactive oxygen species production carry significant implications for their long-term pharmacological and physiological effects. The generation of ROS through the uncoupling of the cytochrome P-450 system, as seen with this compound, is a critical consideration. annualreviews.org

An increased burden of ROS, such as superoxide and hydrogen peroxide, can lead to a state of oxidative stress within the cell. Oxidative stress is a well-established mechanism contributing to cellular damage and has been implicated in a variety of pathological conditions. While the N-oxidation products themselves may not have direct neurochemical effects, their ability to generate ROS nonenzymatically can have long-term consequences. annualreviews.org Persistent oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, potentially leading to cytotoxicity and contributing to the long-term toxicological profile of the parent compound.

Therefore, the interaction of this compound with the cytochrome P-450 system, leading to ROS production, is a key factor that could be relevant to the long-term pharmacological and physiological outcomes associated with its parent compound, phentermine. annualreviews.org This pathway represents a potential mechanism for underlying cellular changes that may manifest over prolonged periods of exposure.

Toxicological Research and Implications of N Hydroxyphentermine

Formation of Reactive Metabolites and Potential for Oxidative Damage

The biotransformation of N-hydroxyphentermine is characterized by its capacity to generate reactive oxygen species (ROS), which can lead to oxidative damage. annualreviews.orgsemanticscholar.org this compound has been shown to uncouple the cytochrome P450 system, a process that results in the production of superoxide (B77818) and hydrogen peroxide. annualreviews.orgnih.gov This uncoupling is a key event, as the generated superoxide then participates in the non-enzymatic oxidation of this compound itself. annualreviews.orgnih.gov

The interaction between this compound and superoxide leads to the formation of a nitroxide radical. annualreviews.orgnih.gov This unstable intermediate subsequently disproportionates to yield this compound and 2-methyl-2-nitroso-1-phenylpropane (MPPNO). nih.gov MPPNO is a reactive metabolite that can be further oxidized to 2-methyl-2-nitro-1-phenylpropane (B1228552) (MPPNO2), the final product in this specific pathway. annualreviews.orgnih.gov The generation of these reactive metabolites and ROS contributes to a state of oxidative stress, which can potentially damage cellular macromolecules like proteins, lipids, and DNA. semanticscholar.org

| Precursor | Mediating Species | Reactive Metabolite/Intermediate | Final Product | Implication |

| This compound | Superoxide (O₂⁻) | Nitroxide radical, 2-Methyl-2-nitroso-1-phenylpropane (MPPNO) | 2-Methyl-2-nitro-1-phenylpropane (MPPNO2) | Oxidative Damage |

Mechanism-Based Inactivation of Cytochrome P450 Enzymes by Related N-Hydroxylamines

Mechanism-based inactivation (MBI) of cytochrome P450 enzymes is a significant concern in toxicology, where a metabolite irreversibly inhibits the enzyme that produced it. mdpi.comevotec.com This often occurs through the formation of a metabolic-intermediate (MI) complex between a reactive metabolite and the heme iron of the CYP enzyme. mdpi.comnih.gov

In the context of aryl alkylamines, N-oxidation is a common pathway leading to the formation of N-hydroxylamines, which can be precursors to such inhibitory complexes. annualreviews.orgresearchgate.net For instance, N-hydroxyamphetamine, a related compound, is known to form an inhibitory complex and block further enzymatic activity. annualreviews.org However, research indicates a notable difference with this compound. Due to the presence of an additional alpha-methyl group, this compound is sterically hindered from forming a stable MI complex. annualreviews.org Instead of inactivating the enzyme, it uncouples the CYP system, leading to the release of reactive oxygen species. annualreviews.org This distinction is critical in understanding the specific toxicological profile of this compound compared to other N-hydroxylated aryl alkylamines.

| Compound | Interaction with CYP System | Outcome |

| N-Hydroxyamphetamine | Forms Metabolic-Inhibitory (MI) Complex | Blocks further enzymatic activity |

| This compound | Uncouples the CYP system | Generation of superoxide and hydrogen peroxide |

Hydroxylamine-Nitro-Oxidation Pathways and Cytochrome P450 Dependence

The oxidation of this compound to its nitro derivative (MPPNO2) follows a specific pathway that is dependent on the cytochrome P450 system. nih.govnih.gov The initial N-hydroxylation of the parent compound, phentermine, to this compound is a reaction catalyzed by a reconstituted cytochrome P-450 oxidase system. nih.govsemanticscholar.org

| Step | Reactant | Product | Key Mediator |

| 1 | This compound (MPPNHOH) | 2-Methyl-2-nitroso-1-phenylpropane (MPPNO) | Superoxide (from uncoupled CYP450) |

| 2 | 2-Methyl-2-nitroso-1-phenylpropane (MPPNO) | 2-Methyl-2-nitro-1-phenylpropane (MPPNO2) | O₂ or hydroperoxide |

Contextual Toxicological Considerations within Aryl Alkylamine Metabolism

The metabolism of aryl alkylamines is a complex field with diverse pathways that influence their toxicological profiles. annualreviews.orgprimescholars.com The biotransformation of these compounds often involves intricate interactions with the cytochrome P450 system, leading to either detoxification or bioactivation to reactive species. annualreviews.orgkarger.com N-oxidation, the pathway that produces this compound from phentermine, is just one of several metabolic routes. annualreviews.org

The toxicological significance of this compound formation lies in its subsequent reactions that generate oxidative stress. annualreviews.orgsemanticscholar.org The generation of superoxide and the formation of reactive nitroso intermediates represent a bioactivation pathway. annualreviews.orgnih.gov This contrasts with other metabolic pathways for aryl alkylamines, such as alpha-carbon oxidation, which can lead to different end products like benzoic acid. annualreviews.org The structure of the specific aryl alkylamine plays a crucial role in determining the predominant metabolic pathway and the resulting toxicological outcome. For example, the steric hindrance provided by the tertiary alpha-carbon in phentermine prevents the formation of the metabolic-inhibitory complexes seen with other primary and secondary amines, shifting its toxic potential towards oxidative damage initiated by the uncoupling of the CYP system. annualreviews.org

Analytical Methodologies for N Hydroxyphentermine Research and Detection

Sample Preparation and Extraction Techniques for Biological Matrices

The initial and critical step in the bioanalysis of N-Hydroxyphentermine is the effective preparation and extraction of the analyte from complex biological matrices such as urine and plasma. pnrjournal.comtaylorfrancis.com The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and present it in a solvent compatible with the subsequent analytical instrumentation. taylorfrancis.com

Liquid-liquid extraction (LLE) is a conventional and widely employed technique for isolating analytes from biological fluids. pnrjournal.comscioninstruments.com This method operates on the principle of partitioning the target compound between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. scioninstruments.comcelignis.com The efficiency of the extraction is dependent on the physicochemical properties of the analyte, such as its pKa and LogP value, which dictate its distribution between the two phases. scioninstruments.com

For amphetamine-related compounds, including this compound, LLE often involves adjusting the pH of the aqueous sample to render the analyte in its neutral, more organic-soluble form. scioninstruments.com A study detailing the analysis of sympathomimetic amines utilized an LLE procedure where the organic layer, containing the extracted analytes, was further processed for analysis. researchgate.net In some methods, derivatization of the analytes can occur simultaneously within the organic phase to enhance their volatility and detectability in subsequent chromatographic analysis. researchgate.netresearchgate.net

Table 1: General Liquid-Liquid Extraction Parameters

| Parameter | Description | Common Choices |

|---|---|---|

| Sample Matrix | The biological fluid containing the analyte. | Urine, Plasma, Blood |

| Organic Solvent | An immiscible solvent used to extract the analyte. | Hexane, Dichloromethane, Methyl Acetate |

| pH Adjustment | Modification of the aqueous phase pH to optimize analyte partitioning. | Adjusting to two pH units above or below the analyte's pKa. |

| Extraction Aides | Salts or other agents added to improve phase separation or extraction efficiency. | Sodium chloride |

This table provides a general overview of parameters in LLE.

Solid-phase microextraction (SPME) is a modern, solvent-free sample preparation technique that has gained popularity due to its simplicity, sensitivity, and ease of automation. mdpi.comnih.gov SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. nih.gov This fiber is exposed to the sample (either by direct immersion or to the headspace above the sample), and the analytes partition from the sample matrix onto the fiber coating. mdpi.comunits.it

An automated headspace SPME method coupled with in-matrix derivatization has been developed for the analysis of amphetamine-related drugs in urine. researchgate.net In this procedure, the analytes are converted to more volatile derivatives within the sample vial before being extracted by the SPME fiber. researchgate.net The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. units.it The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov

Table 2: Common SPME Fiber Coatings and Their Applications

| Fiber Coating | Abbreviation | Primary Application |

|---|---|---|

| Polydimethylsiloxane | PDMS | Nonpolar analytes |

| Polyacrylate | PA | Polar analytes |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Volatile organic compounds |

This table summarizes common SPME fiber coatings and their general uses.

In biological systems, drugs and their metabolites, including this compound, can be excreted as glucuronide conjugates. researchgate.net These conjugates are more water-soluble and are often not directly detectable by standard chromatographic methods. Therefore, a hydrolysis step is frequently required to cleave the glucuronide moiety, liberating the free analyte for analysis. nih.gov

Hydrolysis can be achieved through two primary methods: enzymatic hydrolysis and acid hydrolysis. nih.govmdpi.com Enzymatic hydrolysis utilizes β-glucuronidase enzymes from various sources (e.g., Escherichia coli, Helix pomatia) to specifically cleave the glucuronide bond under controlled temperature and pH conditions. nih.gov Acid hydrolysis, on the other hand, employs strong acids to achieve deconjugation but can sometimes be less specific and may lead to degradation of the analyte if conditions are not carefully optimized. nih.govmdpi.com The choice of hydrolysis method can impact the final analytical results, and different enzyme preparations may exhibit varying efficiencies. nih.gov

Advanced Chromatographic and Spectrometric Detection Methods

Following sample preparation, advanced analytical techniques are employed to separate, identify, and quantify this compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com In GC-MS, the sample is first vaporized and separated into its components in a gas chromatograph. thermofisher.com The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. thermofisher.com

For the analysis of this compound and related compounds, a derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. nih.govnih.gov Common derivatizing agents include acetic anhydride (B1165640), trifluoroacetic anhydride, and silylating agents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA). nih.gov GC-MS methods have been successfully used for both the qualitative identification and quantitative determination of this compound in various biological samples. nih.gov The use of shorter analytical columns in GC can sometimes reduce the thermal degradation of labile compounds. nih.gov

Table 3: GC-MS Parameters for Amphetamine-Related Drug Analysis

| Parameter | Description | Typical Setting/Condition |

|---|---|---|

| Derivatizing Agent | Chemical used to increase analyte volatility. | BSTFA, Acetic Anhydride, Trifluoroacetic Anhydride |

| Injection Mode | Method of sample introduction into the GC. | Splitless, Pulsed Splitless |

| Column Type | The stationary phase used for separation. | Capillary columns (e.g., coated with a nonpolar phase) |

| Ionization Mode | Method of ion generation in the mass spectrometer. | Electron Ionization (EI) |

| Acquisition Mode | How mass spectral data is collected. | Full Scan, Selected Ion Monitoring (SIM) |

This table outlines typical parameters for the GC-MS analysis of derivatized amphetamine-related compounds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the quantitative analysis of drugs and metabolites in biological matrices due to its high sensitivity and selectivity. pnrjournal.comnih.gov This technique couples the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. google.com

A "dilute and shoot" LC-MS/MS method has been developed for the simultaneous determination of phentermine, this compound, and mephentermine (B94010) in urine. researchgate.netnih.gov This approach minimizes sample preparation to a simple dilution step before injection into the LC-MS/MS system. nih.gov The separation is typically performed on a reversed-phase C18 column with a gradient elution. researchgate.netnih.gov Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and allows for accurate quantification even at low concentrations. researchgate.netnih.gov LC-MS/MS methods offer the advantage of analyzing polar and non-volatile compounds without the need for derivatization. google.com

Table 4: LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Linearity Range (NHOPT) | 5 to 750 ng/mL | nih.gov |

| Limit of Quantification (NHOPT) | 1.5 ng/mL | nih.gov |

| Intra-day Precision | within 8.9% | nih.gov |

| Inter-day Precision | within 8.9% | nih.gov |

| Intra-day Accuracy | -6.2% to 11.2% | nih.gov |

| Inter-day Accuracy | -6.2% to 11.2% | nih.gov |

| Chromatographic Run Time | < 5 minutes | nih.gov |

This table presents validated parameters from a published LC-MS/MS method for this compound (NHOPT) quantification.

Application of Other Spectrometric Techniques in Identification

Beyond mass spectrometry, other spectrometric techniques contribute to the structural elucidation of phentermine metabolites, though specific data for this compound is less commonly published than for its parent compound. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for the definitive identification of metabolites in research settings. utdallas.edu For instance, ¹H NMR and ¹³C NMR spectra are available for the parent compound, phentermine, and its related metabolite, p-hydroxyphentermine, providing detailed information about their molecular structure. nih.govnih.gov IR spectroscopy, which identifies functional groups within a molecule, also has documented spectra for phentermine and p-hydroxyphentermine. nih.govnih.gov While direct library spectra for this compound are not as readily available in public databases, these techniques are fundamental in synthetic and metabolic studies for confirming the identity of the N-hydroxylated metabolite. nih.govescholarship.org

LC-MS/MS, in particular, has been successfully applied for the direct determination of this compound in biological matrices like urine. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. Identification and quantification are typically achieved using multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. nih.govresearchgate.net An electrospray ionization (ESI) source is often preferred for ionizing these polar compounds. google.com

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a critical step in the analytical workflow for this compound, especially for GC-MS analysis. The primary hydroxylamine (B1172632) functional group in this compound is polar and thermally labile, making it prone to decomposition at the high temperatures used in GC injectors and columns. nih.govoup.com Derivatization converts the analyte into a more volatile, thermally stable, and less polar form, improving its chromatographic behavior and detection sensitivity. jfda-online.com

Trimethylsilylating Reagents for Hydroxylamine Stabilization

Trimethylsilylating (TMS) reagents are widely used to stabilize the hydroxylamine group of this compound. These reagents replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) group. An appropriate choice of TMS reagents and extraction solvents allows for the formation of stable derivatives suitable for GC analysis without decomposition. nih.govoup.comresearchgate.net

Commonly used silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and hexamethyldisilazane (B44280) (HMDS). researchgate.netnih.gov Studies on the metabolism of mephentermine, which also produces this compound, have successfully used BSTFA or HMDS for the qualitative identification of metabolites by GC-MS. nih.gov The reaction with these reagents effectively protects the hydroxylamine moiety, preventing on-column degradation and allowing for reproducible analysis.

Table 1: Common Trimethylsilylating Reagents for Hydroxylamine Derivatization

| Reagent Name | Abbreviation | Common Applications |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of hydroxyl, carboxyl, and amine groups. researchgate.net |

| Hexamethyldisilazane | HMDS | Silylation of sugars and related substances; used for hydroxylamines. nih.govthermofisher.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A strong silylating agent often used for a wide range of functional groups. researchgate.net |

Trifluoroacetylating Reagents for GC-MS Analysis

Trifluoroacetylation is another effective derivatization strategy for preparing this compound for GC-MS analysis. Reagents such as trifluoroacetic anhydride (TFAA) react with the hydroxylamine group to form a stable trifluoroacetyl derivative. nih.govnih.gov This process significantly increases the volatility of the analyte and introduces fluorine atoms, which can enhance detection sensitivity, especially when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry. researchgate.net

The selection of trifluoroacetylating reagents, in combination with appropriate organic extraction solvents, yields stable derivatives of aliphatic primary hydroxylamines, including this compound, allowing for their examination by GC without interference from the parent drug or other metabolic products. nih.govoup.com This approach was utilized in early metabolic studies of mephentermine to identify this compound. nih.gov

Other Derivatization Agents for Specific Analytical Platforms

Besides silylation and trifluoroacetylation, other derivatization agents can be employed depending on the analytical platform and the specific requirements of the assay. For GC-MS analysis of sympathomimetic amines, reagents like pentafluorobenzoyl chloride (PFB-CI) have been used. researchgate.net This reagent reacts with primary and secondary amines to form stable pentafluorobenzoyl derivatives.

In some applications, a two-step derivatization might be employed. For example, oximation using a reagent like pentafluorobenzyl hydroxylamine HCl can target ketone groups if present, followed by acylation of hydroxyl or amine groups with a reagent like pentafluorobenzoyl chloride. gcms.cz While not a primary strategy for this compound itself, which lacks a ketone, such multi-step derivatizations highlight the versatility of chemical modification in complex analytical scenarios. The use of N-hydroxysuccinimide (NHS) esters is another broad strategy for derivatizing amino compounds for LC-MS analysis, though potential side reactions must be carefully controlled. researchgate.net

Method Validation and Performance Characteristics in Research Studies

The validation of analytical methods is essential to ensure that the data generated are reliable, reproducible, and accurate for their intended purpose. europa.eunpra.gov.my For this compound, method validation studies establish key performance characteristics, demonstrating the suitability of the analytical procedure for quantifying the compound in biological samples. researchgate.net

Linearity, Precision, and Accuracy Assessment

The performance of analytical methods for this compound is rigorously assessed through the evaluation of linearity, precision, and accuracy. wjarr.comgmpinsiders.comscielo.br A notable study developing a "dilute and shoot" liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the simultaneous determination of phentermine, mephentermine, and this compound in urine provides detailed validation data. nih.govresearchgate.net

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte. europa.eu In the aforementioned LC-MS/MS study, the calibration curve for this compound was linear over the concentration range of 5 to 750 ng/mL. nih.govresearchgate.net A linear least-squares regression model with a 1/x² weighting factor was used to generate the calibration curve, demonstrating a strong correlation between instrument response and concentration within this range. nih.gov

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements, while accuracy indicates the closeness of the measured value to the true value. wjarr.com These parameters are assessed at both intra-day (within the same day) and inter-day (on different days) levels. For the LC-MS/MS method, the intra- and inter-day precision values were within 8.9%, reported as the relative standard deviation (RSD). The accuracy, expressed as the percentage deviation from the nominal concentration, ranged from -6.2% to 11.2%. nih.govresearchgate.net These results fall within typical acceptance criteria for bioanalytical method validation, confirming the method's reliability.

Table 2: Method Validation Performance for this compound by LC-MS/MS

| Parameter | Performance Characteristic |

|---|---|

| Linearity Range | 5 – 750 ng/mL nih.gov |

| Regression Model | Linear least-squares with 1/x² weighting nih.gov |

| Intra-day Precision (%RSD) | ≤ 8.9% nih.gov |

| Inter-day Precision (%RSD) | ≤ 8.9% nih.gov |

| Intra-day Accuracy (%) | -6.2% to +11.2% nih.gov |

| Inter-day Accuracy (%) | -6.2% to +11.2% nih.gov |

| Limit of Quantification (LOQ) | 1.5 ng/mL nih.govresearchgate.net |

Limits of Detection and Quantification for this compound in Biological Samples

The sensitivity of analytical methods is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been established for the simultaneous determination of this compound, phentermine, and mephentermine in urine. nih.gov This method demonstrates a high degree of sensitivity. The LOQ for this compound in urine was determined to be 1.5 ng/mL. nih.govresearchgate.net For comparison, the LOQs for phentermine and mephentermine in the same study were 3.5 ng/mL and 1.0 ng/mL, respectively. nih.govresearchgate.net The linearity of this assay for this compound was established in the range of 5 to 750 ng/mL. nih.govresearchgate.net

Another patent for a rapid and simultaneous analysis method reports a quantification range for this compound in urine as 1.5 to 2000 ng/mL. google.com

Below is a data table summarizing the limits of quantification for this compound and related compounds in urine using an LC-MS/MS method. nih.govresearchgate.net

| Compound | Limit of Quantification (LOQ) in Urine (ng/mL) | Linear Range (ng/mL) |

| This compound | 1.5 | 5 - 750 |

| Phentermine | 3.5 | 50 - 15000 |

| Mephentermine | 1.0 | 50 - 15000 |

Evaluation of Selectivity and Matrix Effects

Selectivity is a critical parameter in bioanalytical method validation, ensuring that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample. bioanalysis-zone.com In the context of biological samples, the "matrix" refers to all the components of the sample other than the analyte of interest. arborassays.com These components can interfere with the analysis, leading to what is known as the matrix effect, which can either suppress or enhance the analyte's signal. core.ac.uk

For the analysis of this compound in urine, a "dilute and shoot" LC-MS/MS method has been validated. nih.gov This method demonstrated satisfactory selectivity, meaning it could accurately measure this compound without interference from other substances in the urine. nih.govresearchgate.net The validation process confirmed that the requirements for selectivity and matrix effect were met. nih.govresearchgate.net The use of multiple reaction monitoring (MRM) in the LC-MS/MS method contributes significantly to its selectivity. nih.govresearchgate.net

A Korean patent also describes a method for analyzing this compound that includes a pre-treatment step to remove interfering substances from the biological sample, followed by detection using liquid chromatography. google.com A chromatogram was used to measure the matrix effect of a urine sample. google.com

The intra- and inter-day precision of a validated LC-MS/MS method for this compound was found to be within 8.9%, with accuracies ranging from -6.2% to 11.2%, indicating minimal interference and a high degree of selectivity. nih.govresearchgate.net

Stability of this compound and its Derivatives in Biological Samples

The stability of an analyte in a biological matrix is a crucial aspect of bioanalytical method validation. nih.gov It ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. nih.gov

A validated LC-MS/MS method for the determination of this compound in urine has met the requirements for stability. nih.govresearchgate.net This indicates that this compound is stable under the specific storage and handling conditions outlined in the study. While detailed stability data for this compound under various conditions (e.g., freeze-thaw cycles, long-term storage) is not extensively published in the provided search results, the validation of the method implies that these factors were assessed and found to be acceptable. nih.govresearchgate.net The instability of an analyte can be influenced by the presence of certain chemical groups and the storage conditions. nih.gov

Preclinical and in Vitro/in Vivo Research Models of N Hydroxyphentermine

In Vitro Enzyme and Microsomal Studies

The in vitro metabolism of N-hydroxyphentermine, a significant metabolite of phentermine, has been extensively investigated using various enzymatic and subcellular systems. These studies have been crucial in elucidating the specific enzymes and cellular compartments involved in its further biotransformation.

Use of Reconstituted Cytochrome P450 Oxidase Systems

Reconstituted enzyme systems, which consist of purified enzymes, have been instrumental in defining the precise role of the cytochrome P450 (CYP450) system in the metabolism of this compound and its parent compound, phentermine.

Studies using a reconstituted system containing purified cytochrome P-450 and NADPH-cytochrome P-450 reductase from the liver microsomes of phenobarbital-induced rabbits demonstrated the direct oxidation of phentermine to this compound. nih.govresearchgate.net This reaction was found to be dependent on the presence of both the cytochrome P-450 enzyme and the reductase, as well as NADPH. nih.govresearchgate.net The addition of dilauroyl phosphatidylcholine to the incubation mixture significantly enhanced the formation of this compound, highlighting the importance of the phospholipid membrane environment for optimal enzyme activity. nih.gov Furthermore, the reaction was markedly inhibited by octylamine. nih.govresearchgate.net

Research has also shown that the oxidation of this compound itself is mediated by the cytochrome P-450 system, though through an indirect mechanism involving superoxide (B77818). researchgate.net In reconstituted systems with cytochromes P-450 from rat liver microsomes, this compound was oxidized to 2-methyl-2-nitro-1-phenylpropane (B1228552). researchgate.net This oxidation was also observed in a system containing xanthine (B1682287) and xanthine oxidase, which generates superoxide and hydrogen peroxide. researchgate.net The process was significantly inhibited by superoxide dismutase, confirming the role of superoxide in the oxidation pathway. researchgate.net These findings suggest that this compound can uncouple the cytochrome P-450 system, leading to the generation of superoxide which then participates in its oxidation. researchgate.net

In reconstituted preparations, this compound was observed to increase the levels of hydrogen peroxide, acting as an uncoupler of the cytochrome P-450 system in microsomes. nih.gov

Investigations with Liver Microsomal Preparations from Various Species

Liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, have been widely used to study the species-specific metabolism of this compound. bioivt.com

Rat Liver Microsomes: In rat liver microsomes, this compound is oxidized to 2-methyl-2-nitro-1-phenylpropane. nih.gov This oxidation reaction appears to be dependent on cytochrome P-450, as it was induced by pretreatment with phenobarbital (B1680315) and inhibited by carbon monoxide. nih.gov The reduction of this compound back to phentermine has also been studied in rat liver microsomes, a reaction that requires a NADPH-generating system and is inhibited by both oxygen and carbon monoxide. nih.govdoi.org Kinetic analysis suggests that at least two enzyme systems mediate this reduction, one of which is a carbon monoxide-sensitive system inducible by phenobarbital. nih.govdoi.org

Rabbit Liver Microsomes: Studies with rabbit liver microsomes have shown that this compound is a major metabolic product of phentermine. oup.comoup.com The N-oxidation of phentermine in rabbit liver microsomes yields both this compound and α,α-dimethyl-α-nitroso-β-phenylethane. oup.com Pretreatment of rabbits with phenobarbital increased the formation of this compound. oup.com Interestingly, this compound was not further oxidized when incubated with washed microsomes from rabbit liver. oup.com The reduction of this compound to phentermine has also been observed in rabbit liver microsomes. nih.govdoi.org

Guinea Pig Liver Microsomes: The reduction of this compound has also been demonstrated in liver microsomes isolated from guinea pigs. nih.govdoi.org Similar to studies in other species, this reductive pathway requires an NADPH-generating system and is inhibited by oxygen and carbon monoxide. nih.govdoi.org

The following table summarizes the key findings from studies using liver microsomal preparations from different species.

| Species | Key Findings | References |

| Rat | This compound is oxidized to 2-methyl-2-nitro-1-phenylpropane via a cytochrome P-450-dependent pathway. The reduction of this compound to phentermine is mediated by at least two enzyme systems, one of which is inducible by phenobarbital. | nih.govnih.govdoi.org |

| Rabbit | This compound is a major metabolite of phentermine. Phenobarbital pretreatment increases its formation. This compound is not further oxidized by washed microsomes. | nih.govdoi.orgoup.com |

| Guinea Pig | The reduction of this compound to phentermine occurs and is dependent on an NADPH-generating system. | nih.govdoi.org |

Subcellular Fractionation for Enzyme Localization

Subcellular fractionation techniques have been employed to pinpoint the specific cellular locations of the enzymes responsible for this compound metabolism. These studies have confirmed that the enzymes involved in both the formation and further metabolism of this compound are primarily located in the microsomal fraction of liver cells, which is consistent with the localization of the cytochrome P-450 system. nih.govvliz.be

Investigations using 9000 g supernatant and washed microsomes from rabbit liver demonstrated that the formation of this compound from phentermine occurs in these microsomal fractions. oup.com Conversely, the reduction of the nitroso metabolite back to this compound and the reduction of this compound to phentermine were found to occur in the 9000 g supernatant and the soluble fraction, with washed microsomes showing limited reductive capacity. oup.com This suggests that while the oxidative pathways are membrane-bound in the endoplasmic reticulum, some of the reductive enzymes may be located in the cytosol. oup.comnih.gov Studies in rats have also identified the microsomal formation of various metabolites, confirming the central role of this subcellular fraction. nih.gov

In Vivo Disposition and Metabolite Profiling Studies

In vivo studies using animal models are essential for understanding the complete picture of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.

Animal Models in Pharmacokinetic and Metabolic Research (e.g., Rabbits, Rats, Guinea Pigs)

Various animal models have been utilized to investigate the pharmacokinetics and metabolism of this compound and its parent compound.

Rabbits: In rabbits, N-oxidation is the primary metabolic pathway for phentermine. nih.gov Following intraperitoneal administration of phentermine, N-oxidized metabolites accounted for a significant portion of the excreted dose. nih.gov When this compound itself was administered to rabbits, it was extensively metabolized, with only a small fraction of the dose recovered unchanged in the urine. nih.govresearchgate.net The major metabolic routes for this compound in this species were conjugation and reduction back to phentermine. nih.govresearchgate.net

Rats: In rats, the dominant metabolic pathway for phentermine is p-hydroxylation, which accounts for over 60% of the administered dose. nih.govnih.govpharmacompass.com this compound is also formed and is further metabolized to alpha-nitrophentermine. nih.govnih.govpharmacompass.com The N-hydroxylation reaction in rats is believed to be mediated by a single enzyme system. nih.govpharmacompass.com

Guinea Pigs: The N-hydroxylation of phentermine in guinea pigs is thought to involve a two-enzyme system. nih.govpharmacompass.com

The table below provides a comparative overview of the metabolic pathways in different animal models.

| Animal Model | Primary Metabolic Pathways of Phentermine/N-Hydroxyphentermine | References |

| Rabbit | Major pathway is N-oxidation. This compound is metabolized via conjugation and reduction. | nih.govresearchgate.net |

| Rat | Dominant pathway is p-hydroxylation. This compound is formed and further metabolized. | nih.govnih.govpharmacompass.com |

| Guinea Pig | N-hydroxylation involves a two-enzyme system. | nih.govpharmacompass.com |

Excretion Patterns and Mass Balance Studies

Excretion studies are critical for determining the routes and extent of elimination of a compound and its metabolites from the body.

In rabbits injected with phentermine, approximately 77% of the dose was excreted in the urine within 48 hours. nih.gov The major excretion products were this compound (28% of the dose), conjugated this compound (32% of the dose), and unchanged phentermine (16% of the dose). nih.govresearchgate.net When this compound was administered, 62% of the dose was excreted in the urine within two days, with the major metabolites being conjugated this compound (36% of the dose) and phentermine (15% of the dose), resulting from reduction. nih.govresearchgate.net Only 4% of the administered this compound was excreted unchanged. nih.govresearchgate.net

In rats, the primary urinary metabolite is para-hydroxyphentermine, reflecting the predominance of the p-hydroxylation pathway in this species. nih.govnih.govpharmacompass.com

The following table summarizes the excretion data for this compound and its parent compound in rabbits.

| Compound Administered | Total Urinary Excretion (48h) | Major Excreted Products (% of Dose) | References |

| Phentermine | 77% | This compound (28%), Conjugated this compound (32%), Unchanged Phentermine (16%) | nih.govresearchgate.net |

| This compound | 62% | Conjugated this compound (36%), Phentermine (15%), Unchanged this compound (4%) | nih.govresearchgate.net |

Cell Culture Models for Investigating Biological Effects

Investigations into the biological effects of this compound have predominantly utilized in vitro models based on subcellular fractions, particularly liver microsomes from various species, rather than intact cell culture lines. These studies have been crucial in elucidating the compound's metabolic pathways and its interactions with enzymatic systems, primarily the cytochrome P450 (CYP) superfamily.

Research using these microsomal models has established that this compound is a significant metabolite of phentermine, formed through an N-oxidation reaction catalyzed by the cytochrome P450 system. researchgate.netannualreviews.org Specifically, studies with reconstituted CYP systems from phenobarbital-induced rabbit liver microsomes confirmed that both cytochrome P450 and NADPH-cytochrome P450 reductase are required for the oxidation of phentermine to this compound. researchgate.net The N-hydroxylation activity is inducible by phenobarbital, suggesting the involvement of specific CYP isoforms. researchgate.netpharmacompass.com

A key biological effect identified in these in vitro systems is the ability of this compound to uncouple the CYP-mediated oxygen reaction. annualreviews.org This uncoupling leads to the generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. annualreviews.org The superoxide generated can, in turn, oxidize this compound further to a nitroso compound and ultimately a nitro derivative, representing another pathway for N-oxidation by CYP. annualreviews.org

Conversely, this compound can also undergo reduction back to phentermine. This reductive pathway has been studied in liver microsomes from rats, guinea pigs, and rabbits, where it was found to require a NADPH-generating system. nih.govdoi.org Kinetic analyses of reductase activity in rat liver microsomes indicate that at least two different enzyme systems mediate this reduction, one of which is sensitive to carbon monoxide and is inducible by phenobarbital. researchgate.netnih.govdoi.org Further oxidation of this compound to 2-methyl-2-nitro-1-phenylpropane has also been observed in rat liver microsome preparations, a reaction that is dependent on cytochrome P-450. researchgate.netnih.gov

While these subcellular models have provided detailed mechanistic insights into the metabolic transformations and enzymatic interactions of this compound, there is a lack of published research employing whole-cell culture models to explore its broader biological or toxicological effects on cellular functions like proliferation, apoptosis, or specific signaling pathways.

Table 1: Summary of Research Findings from In Vitro Microsomal Models of this compound

| Model System | Process Investigated | Key Findings | Citations |

|---|---|---|---|

| Rat, Guinea Pig, and Rabbit Liver Microsomes | Reduction | The reduction of this compound to phentermine requires NADPH and is inhibited by oxygen and carbon monoxide. Activity is mediated by at least two enzyme systems. | researchgate.netnih.govdoi.org |

| Rat Liver Microsomes | Oxidation | This compound is oxidized to 2-methyl-2-nitro-1-phenylpropane. The reaction is dependent on cytochrome P-450 and is induced by phenobarbital. | researchgate.netnih.gov |

| Reconstituted Rabbit Liver Cytochrome P-450 System | Formation (from Phentermine) | The N-oxidation of phentermine to this compound requires both cytochrome P-450 and NADPH-cytochrome P-450 reductase. | researchgate.netannualreviews.org |

| Rat Liver Microsomes and Reconstituted Preparations | ROS Generation | This compound uncouples the cytochrome P-450 system, leading to the generation of superoxide and hydrogen peroxide. | annualreviews.organnualreviews.org |

Structure Activity Relationship Sar Studies of N Hydroxyphentermine

Impact of N-Hydroxylation on Molecular Recognition and Enzyme Interactions

The introduction of a hydroxyl group at the nitrogen atom of phentermine fundamentally alters its interaction with enzymes, particularly the cytochrome P450 (CYP) system, which is responsible for its formation. annualreviews.org The N-hydroxyl group, being more polar than the primary amine of the parent compound, can participate in hydrogen bonding with amino acid residues in the active site of enzymes. semanticscholar.orgnsf.govmuni.cz This interaction is crucial for the molecular recognition and orientation of the molecule within the enzyme's catalytic site.

A key aspect of N-hydroxyphentermine's interaction with CYP enzymes is its role as an uncoupler of the catalytic cycle. nih.gov Unlike N-hydroxyamphetamine, which forms a stable metabolic-inhibitory (MI) complex with the heme iron of CYP, this compound does not. annualreviews.orgnih.gov This difference is attributed to the steric hindrance provided by the two methyl groups on the alpha-carbon of the phentermine backbone. annualreviews.org These bulky groups prevent the nitrogen atom from achieving the optimal geometry required for the formation of a stable MI complex. annualreviews.org

Instead of inhibiting the enzyme, this compound uncouples the CYP-mediated oxygen reduction, leading to the release of reactive oxygen species such as superoxide (B77818) radicals. annualreviews.org These radicals can then further oxidize this compound to its corresponding nitroso and nitro metabolites. annualreviews.org This uncoupling effect highlights a critical structural determinant: the presence of the tertiary alpha-carbon in this compound dictates a different enzymatic fate compared to amphetamine analogues with a secondary alpha-carbon.

Correlation between this compound Structure and Observed Biological Activities

The anorectic effect of phentermine is primarily mediated by its action as a sympathomimetic agent, increasing the release of norepinephrine (B1679862) and dopamine. nih.govwikipedia.org While phentermine is a potent releasing agent, the contribution of its N-hydroxylated metabolite to this effect is an area of ongoing investigation. It is plausible that this compound, retaining the core phenethylamine (B48288) scaffold necessary for interaction with monoamine transporters, may also possess anorectic properties. cymitquimica.comhmdb.ca

Interestingly, this compound has been identified as a potential anticancer agent. mdpi.comexplorationpub.com Research has indicated that it can inhibit the growth of cancer cells and induce apoptosis. mdpi.com The precise mechanism is still under investigation, but it is hypothesized that the N-hydroxylamino group is crucial for this activity. This functional group is present in other known anticancer compounds and can participate in redox cycling or interactions with key cellular targets involved in cell proliferation and survival. mdpi.com The structural similarity to other kinase inhibitors suggests that this compound might exert its anticancer effects through the inhibition of specific signaling pathways.

The table below summarizes the key structural features of this compound and their correlation with its biological activities.

| Structural Feature | Biological Activity | Mechanism |

| N-hydroxyl group | Uncoupling of CYP450 | Prevents stable MI complex formation, leads to ROS production. |

| Potential Anorectic Activity | May interact with monoamine transporters. | |

| Potential Anticancer Activity | May inhibit kinases or other proteins involved in cancer cell proliferation. | |

| Tertiary alpha-carbon | Steric Hindrance | Prevents the formation of a stable CYP450 metabolic-inhibitory complex. |

| Phenethylamine Scaffold | Sympathomimetic-like actions | Core structure for interaction with monoaminergic systems. |

Comparative SAR Analysis with Parent Phentermine and Other N-Hydroxylated Amphetamine Analogues

A comparative analysis of the structure-activity relationships of this compound, its parent compound phentermine, and other N-hydroxylated amphetamine analogues reveals subtle yet significant differences in their interactions with biological targets.

Comparison with Phentermine:

Comparison with N-Hydroxyamphetamine:

The comparison between this compound and N-hydroxyamphetamine provides a clear example of how a small structural change—the addition of a second methyl group on the alpha-carbon—can lead to vastly different biological outcomes.

As previously mentioned, N-hydroxyamphetamine is a potent inhibitor of CYP450, forming a stable metabolic-inhibitory complex. nih.gov In contrast, this compound acts as an uncoupler. nih.gov This highlights the critical role of the steric bulk at the alpha-position in determining the nature of the interaction with the enzyme's active site.

The following table provides a comparative overview of the properties of these compounds.

| Compound | Alpha-Carbon Substitution | Interaction with CYP450 | Consequence |

| Phentermine | Tertiary (two methyl groups) | Substrate for N-hydroxylation | Formation of this compound |

| This compound | Tertiary (two methyl groups) | Uncoupler | Production of ROS, further oxidation |

| Amphetamine | Secondary (one methyl group) | Substrate for N-hydroxylation | Formation of N-hydroxyamphetamine |

| N-Hydroxyamphetamine | Secondary (one methyl group) | Inhibitor | Formation of a stable MI complex |

Broader Context of N-Hydroxylated Amphetamine Analogues:

Future Research Directions and Translational Significance

Elucidation of Specific Cellular and Molecular Targets of N-Hydroxyphentermine's Biological Activity

Currently, the specific cellular and molecular targets of this compound's intrinsic biological activity remain largely uncharacterized. The majority of existing research has focused on its metabolic relationship with the parent compound, phentermine. Future research should aim to identify the direct molecular interactions of this compound within the body. Investigating its binding affinity for various receptors, enzymes, and transport proteins will be crucial to understanding its pharmacological and toxicological profile. Such studies could reveal whether this compound possesses its own distinct biological effects, separate from its role as a phentermine metabolite.

Advanced Mechanistic Studies on Reactive Oxygen Species Generation and Detoxification Pathways

There is evidence to suggest that this compound interacts with the cytochrome P-450 enzyme system, potentially leading to the generation of reactive oxygen species (ROS). Specifically, this compound has been shown to act as an uncoupler of the cytochrome P-450 system in rat liver microsomes, resulting in increased levels of hydrogen peroxide. chemicalbook.comnih.gov The oxidation of this compound to 2-methyl-2-nitro-1-phenylpropane (B1228552) is understood to be mediated by superoxide (B77818), a key ROS. nih.gov

Advanced mechanistic studies are warranted to further explore this relationship. Future research should focus on quantifying the extent of ROS generation induced by this compound in various cell types and tissues. Furthermore, identifying the specific detoxification pathways involved in the neutralization of this compound and its reactive metabolites is a critical next step. While its oxidation represents a form of metabolism, the involvement of conjugation pathways, such as glucuronidation or sulfation, in its detoxification requires thorough investigation.

Development of Novel High-Throughput Analytical Methodologies for Metabolite Quantification

The ability to accurately and efficiently quantify this compound in biological matrices is fundamental to advancing research in this area. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been successfully developed for the simultaneous determination of phentermine and this compound in urine. nih.gov These methods have demonstrated good linearity, precision, and accuracy, with a limit of quantification for this compound as low as 1.5 ng/mL. nih.gov

Future efforts should focus on the development of novel, high-throughput analytical methodologies. Such advancements would facilitate larger-scale pharmacokinetic and toxicokinetic studies, as well as clinical investigations. The development of assays for a wider range of biological samples, including plasma and tissue, would also provide a more comprehensive understanding of this compound's distribution and fate in the body.

Interactive Data Table: Performance of an LC-MS/MS Method for this compound Quantification in Urine nih.gov

| Parameter | Value |

| Linearity Range | 5 - 750 ng/mL |

| Intra-day Precision | < 8.9% |

| Inter-day Precision | < 8.9% |

| Intra-day Accuracy | -6.2% to 11.2% |

| Inter-day Accuracy | -6.2% to 11.2% |

| Limit of Quantification | 1.5 ng/mL |

Exploration of this compound as a Biomarker for Metabolic Status or Disease Progression

The potential of this compound as a biomarker for assessing metabolic status or the progression of disease is an unexplored yet promising area of research. Currently, there is a lack of studies investigating the correlation between this compound levels and specific physiological or pathological conditions. Given its role as a metabolite of a widely used anorectic agent, investigating its association with metabolic parameters could yield valuable insights. Future research should explore whether concentrations of this compound in biological fluids correlate with markers of metabolic health or the presence and severity of metabolic disorders.

In-depth Investigations into Species-Specific Metabolic Differences and Their Clinical Relevance

This compound has been identified as a metabolite of phentermine in humans and various animal models, including rabbits, guinea pigs, and mice. nih.govnih.gov Studies have also quantified the excretion of this compound and its conjugate in the urine of guinea pigs and mice following the administration of mephentermine (B94010). nih.gov These findings indicate the presence of species-specific differences in the metabolism of phentermine and related compounds.

However, comprehensive comparative studies detailing the rates and pathways of this compound formation and its subsequent metabolism across different species are needed. A thorough understanding of these metabolic variations is essential for the appropriate selection of animal models in preclinical toxicology studies and for the accurate extrapolation of animal data to humans. The clinical relevance of these species-specific metabolic differences remains to be determined and represents a critical area for future investigation to ensure the safety and efficacy of phentermine-related therapies.

Q & A

Q. What are the primary metabolic pathways of N-Hydroxyphentermine in hepatic systems, and how can they be experimentally validated?

Methodological Answer: this compound undergoes N-oxidation via cytochrome P-450 (CYP450) enzymes, forming nitro metabolites (e.g., 2-methyl-2-nitro-1-phenylpropane). To validate this pathway:

- Use washed hepatic microsomes to isolate CYP450 activity and monitor metabolite formation via HPLC-UV or LC-MS.

- Compare results with reconstituted CYP450 systems (e.g., rabbit liver) to confirm enzyme specificity .

- Quantify hydrogen peroxide (H₂O₂) generation as a byproduct of superoxide disproportionation using fluorometric assays (e.g., adrenochrome formation from norepinephrine) .

Q. What analytical techniques are optimal for detecting this compound and its metabolites in biological samples?

Methodological Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity for detecting low-concentration metabolites in urine or plasma.

- UV-Vis spectroscopy (λ=273 nm) is suitable for in vitro studies monitoring nitroso intermediates during autoxidation .

- Validate methods using stable isotope-labeled internal standards to account for matrix effects .

Advanced Research Questions

Q. How do experimental results for this compound’s oxidative metabolism vary between washed microsomes and cytosol-contaminated systems, and how can these contradictions be resolved?

Methodological Answer: Washed microsomes show CYP450-dependent oxidation of this compound to nitro compounds, while cytosol-contaminated systems stabilize the N-hydroxy form due to superoxide dismutase (SOD) in cytosol neutralizing superoxide radicals.

- Resolve contradictions by:

Q. What mechanistic differences exist between this compound and N-Hydroxyamphetamine in modulating CYP450 activity?

Methodological Answer: this compound increases H₂O₂ generation via superoxide disproportionation, while N-Hydroxyamphetamine inhibits CYP450 by forming stable nitrosyl-CYP450 complexes.

Q. How can researchers address the instability of this compound in aqueous solutions during in vitro experiments?

Methodological Answer: this compound undergoes autoxidation to nitroso compounds and oximes in aqueous media. Mitigation strategies include:

- Using anaerobic conditions (argon-purged buffers) to limit superoxide-mediated oxidation.

- Adding antioxidants (e.g., ascorbate) or metal chelators (e.g., EDTA) to suppress radical chain reactions .

- Monitoring decomposition kinetics via real-time NMR or UV spectroscopy .

Experimental Design & Data Analysis

Q. How should researchers design studies to distinguish CYP450-mediated oxidation from non-enzymatic autoxidation of this compound?

Methodological Answer:

- Include negative controls :

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s metabolic byproducts?

Methodological Answer:

- Apply multivariate analysis (e.g., PCA) to identify variables (e.g., enzyme concentration, pH) influencing metabolite profiles.

- Use Bland-Altman plots to assess agreement between analytical techniques (e.g., LC-MS vs. UV-Vis) .

Literature & Ethical Considerations

Q. How can researchers efficiently locate primary literature on this compound’s pharmacokinetics while avoiding unreliable sources?

Methodological Answer:

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

Methodological Answer:

- Follow NIH guidelines for animal welfare, including IACUC approval.

- Report detailed protocols for drug administration, dose justification, and endpoints in line with ARRIVE 2.0 standards .

Data Reproducibility & Reporting

Q. How should raw data from this compound metabolism studies be archived to ensure reproducibility?

Methodological Answer: